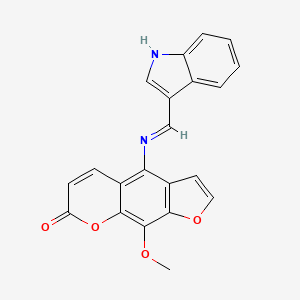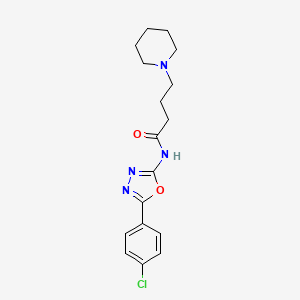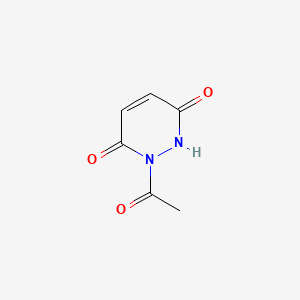
3,6-Pyridazinedione, 1-acetyl-1,2-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Pyridazinedione, 1-acetyl-1,2-dihydro- is a heterocyclic compound that features a six-membered ring containing two nitrogen atoms at positions 1 and 2, along with a carbonyl group at position 3. This compound is part of the pyridazinedione family, which is known for its diverse pharmacological activities and applications in various fields such as medicinal chemistry, organic synthesis, and chemical biology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Pyridazinedione, 1-acetyl-1,2-dihydro- typically involves the cyclization of appropriate hydrazine derivatives with diketones or keto acids. One common method is the reaction of hydrazine hydrate with acetylacetone under acidic conditions to form the desired pyridazinedione ring .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Análisis De Reacciones Químicas
Types of Reactions
3,6-Pyridazinedione, 1-acetyl-1,2-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyridazinedione ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridazinedione derivatives, which can exhibit different pharmacological properties and applications .
Aplicaciones Científicas De Investigación
3,6-Pyridazinedione, 1-acetyl-1,2-dihydro- has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: Utilized in the production of agrochemicals and polymers
Mecanismo De Acción
The mechanism of action of 3,6-Pyridazinedione, 1-acetyl-1,2-dihydro- involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, modulate receptor activity, and interfere with cellular signaling pathways. The exact mechanism depends on the specific application and the biological target being studied .
Comparación Con Compuestos Similares
Similar Compounds
Pyridazine: A parent compound with similar nitrogen positioning but lacking the carbonyl group.
Pyridazinone: A derivative with a keto functionality at position 3.
Pyrazine: Another diazine with nitrogen atoms at positions 1 and 4.
Uniqueness
3,6-Pyridazinedione, 1-acetyl-1,2-dihydro- is unique due to its specific substitution pattern and the presence of both acetyl and carbonyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Número CAS |
16044-44-3 |
|---|---|
Fórmula molecular |
C6H6N2O3 |
Peso molecular |
154.12 g/mol |
Nombre IUPAC |
2-acetyl-1H-pyridazine-3,6-dione |
InChI |
InChI=1S/C6H6N2O3/c1-4(9)8-6(11)3-2-5(10)7-8/h2-3H,1H3,(H,7,10) |
Clave InChI |
VYLGKHOSCXXTEU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C(=O)C=CC(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


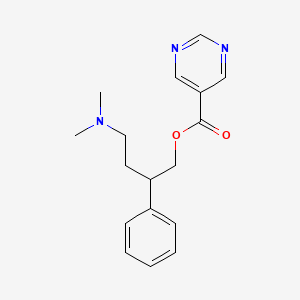
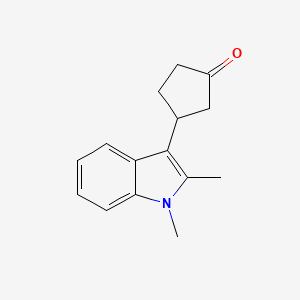
![Benzo[d]oxazol-2-yl(2-chlorophenyl)methyl methyl carbonate](/img/structure/B12913920.png)

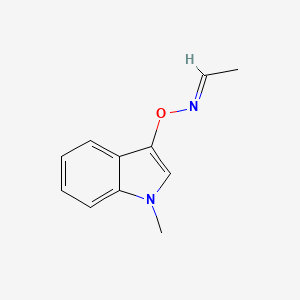

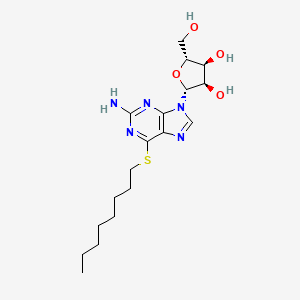
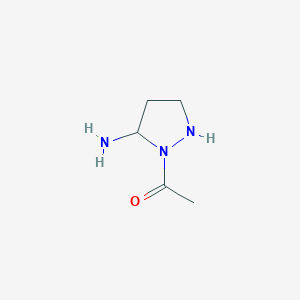
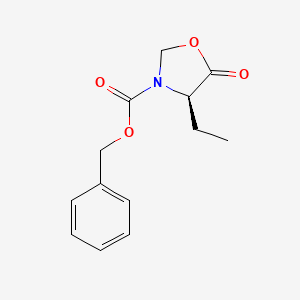
![(4AR,6R,7R,7aS)-6-(6-amino-8-(dimethylamino)-9H-purin-9-yl)-2,7-dihydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine 2-oxide](/img/structure/B12913967.png)
